2-Biphenylethylamine, 5-methoxy-, hydrochloride
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Overview
Description
2-Biphenylethylamine, 5-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H17NO·HCl. It is a derivative of 2-phenylethylamine, featuring a biphenyl structure with a methoxy group at the 5-position and an ethylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylethylamine, 5-methoxy-, hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the biphenyl core.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone derivative of the biphenyl core is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Biphenylethylamine, 5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Methanol for nucleophilic substitution at the methoxy group, ethylamine for reductive amination.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Biphenylethylamine, 5-methoxy-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Biphenylethylamine, 5-methoxy-, hydrochloride involves its interaction with various molecular targets, including:
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog without the biphenyl structure or methoxy group.
5-Methoxy-2-phenylethylamine: Similar structure but lacks the biphenyl core.
2-Biphenylethylamine: Lacks the methoxy group.
Uniqueness
2-Biphenylethylamine, 5-methoxy-, hydrochloride is unique due to its combination of a biphenyl core, methoxy group, and ethylamine side chain, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets and potential therapeutic applications .
Properties
CAS No. |
13394-80-4 |
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Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-(4-methoxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-8-7-13(9-10-16)15(11-14)12-5-3-2-4-6-12;/h2-8,11H,9-10,16H2,1H3;1H |
InChI Key |
HPOBWMICPUIQGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC[NH3+])C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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